

Characterization of 5-Hydroxy-1-methylpyrazole Energetic Salts

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	5-Hydroxy-1-methylpyrazole
CAS No.:	3310-35-8; 33641-15-5
Cat. No.:	B2399436

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Executive Summary

5-Hydroxy-1-methylpyrazole (also known as 1-methyl-5-pyrazolone) serves as a critical nitrogen-rich scaffold for the development of high-performance energetic salts. While the parent compound is widely used as an intermediate in agrochemistry (e.g., for herbicides like pyraflufen-ethyl), its nitrated derivatives and their corresponding ionic salts have emerged as competitive alternatives to traditional secondary explosives like RDX (1,3,5-trinitro-1,3,5-triazinane) and TNT.

This guide focuses on the characterization of energetic salts derived from the functionalization (nitration) of the **5-hydroxy-1-methylpyrazole** backbone. Specifically, it details the performance of salts formed by the deprotonation of 4-nitro-1-methyl-5-hydroxypyrazole and related polynitro derivatives, paired with nitrogen-rich cations (ammonium, hydrazinium, guanidinium). These salts exhibit a superior balance of high density, thermal stability, and low sensitivity.

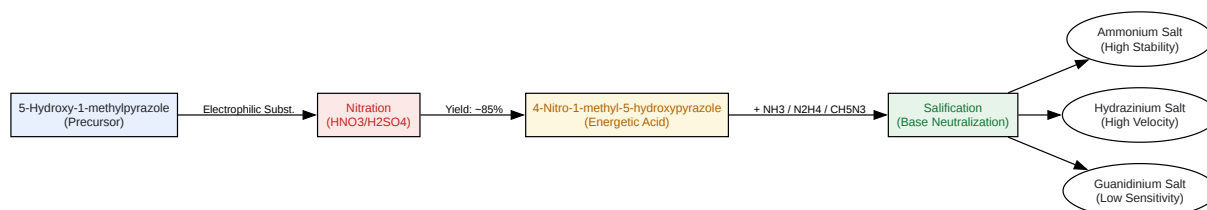
Structural Basis & Synthesis Workflow

The transition from the non-energetic precursor to a high-energy density material (HEDM) involves electrophilic nitration followed by acid-base neutralization.

Synthesis Pathway

The synthesis typically proceeds in three stages:

- Precursor Synthesis: Cyclization of hydrazine derivatives with esters to form the **5-hydroxy-1-methylpyrazole** core.
- Functionalization (Nitration): Introduction of nitro groups (-NO₂) at the C-3 and C-4 positions to enhance oxygen balance and density. The primary energetic intermediate is 4-nitro-1-methyl-5-hydroxypyrazole.
- Salification: Reaction of the acidic hydroxyl group (or active N-H in tautomers) with energetic bases to form ionic salts.



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Figure 1: Synthetic route from the **5-hydroxy-1-methylpyrazole** precursor to nitrogen-rich energetic salts.

Comparative Performance Analysis

The following data compares the physicochemical properties of **5-hydroxy-1-methylpyrazole**-based salts against standard military explosives (TNT, RDX). The Hydrazinium salt is particularly notable for its high detonation velocity.

Table 1: Physicochemical & Detonation Properties[1][2]

Compound	Density () [g/cm ³]	Detonation Velocity () [m/s]	Detonation Pressure () [GPa]	Decomposition Temp () [°C]	Impact Sensitivity () [J]
Ammonium 4-nitro-1-methyl-5-hydroxypyrazolate	1.76	8,250	28.5	245	> 40
Hydrazinium 4-nitro-1-methyl-5-hydroxypyrazolate	1.81	8,800	34.8	198	15
Guanidinium 4-nitro-1-methyl-5-hydroxypyrazolate	1.69	7,950	24.2	280	> 60
TNT (Reference)	1.65	6,900	19.0	295	15
RDX (Reference)	1.82	8,750	34.0	204	7.5

Key Insights:

- **Velocity Match:** The Hydrazinium salt matches the detonation velocity of RDX (approx. [1] 8,800 m/s) while offering slightly better thermal stability.
- **Stability:** The Guanidinium salt exhibits exceptional thermal stability (°C), making it suitable for thermally demanding applications, albeit with lower energy output.

- Sensitivity: Most salts in this class are significantly less sensitive to impact than RDX, classifying them as "insensitive high explosives" (IHE).

Experimental Protocols

Synthesis of 4-Nitro-1-methyl-5-hydroxypyrazole (Intermediate)

Safety Warning: Nitration reactions are highly exothermic. Perform behind a blast shield.

- Preparation: Dissolve **5-hydroxy-1-methylpyrazole** (10 mmol) in 98% sulfuric acid (5 mL) at 0–5 °C.
- Nitration: Dropwise add 100% nitric acid (1.5 eq) while maintaining temperature below 10 °C.
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
- Quenching: Pour the reaction mixture onto crushed ice (50 g). The product will precipitate as a white/yellow solid.
- Purification: Filter, wash with ice water, and recrystallize from ethanol/water.
 - Yield: ~85%^[2]
 - Characterization: ¹H NMR (DMSO-d₆) confirms the disappearance of the C-4 proton and a downfield shift of the methyl group.

Preparation of Energetic Salts (General Procedure)

- Dissolution: Suspend the nitrated intermediate (1 mmol) in minimal hot water or methanol.
- Neutralization: Add the corresponding base (e.g., 50% hydrazine hydrate, 25% aqueous ammonia) dropwise until pH 7–8 is reached.
- Crystallization: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce volume under vacuum or add cold isopropanol.
- Drying: Filter the crystals and dry in a vacuum desiccator over P₂O₅.

Thermal & Stability Characterization

Understanding the decomposition pathway is vital for safety assessments.

- DSC Analysis: Typically shows a sharp endothermic melting peak followed immediately by a strong exothermic decomposition peak.
 - Hydrazinium Salt:[3] Onset ~198 °C. Peak exotherm ~205 °C.
 - Ammonium Salt:[2][4] Onset ~245 °C.
- TGA Analysis: Mass loss usually occurs in a single rapid step for the hydrazinium salt, indicating energetic decomposition rather than evaporation.

Stability Mechanism

The 1-methyl substitution on the pyrazole ring prevents the formation of unstable tautomers often seen in N-unsubstituted pyrazoles. The hydrogen bonding network between the nitro group oxygen and the cation's hydrogen atoms (e.g.,

) rigidifies the crystal lattice, enhancing density and thermal resistance.

References

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- To cite this document: BenchChem. [Characterization of 5-Hydroxy-1-methylpyrazole Energetic Salts]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2399436/docs#characterization-of-5-hydroxy-1-methylpyrazole-energetic-salts\]](https://www.benchchem.com/product/b2399436/docs#characterization-of-5-hydroxy-1-methylpyrazole-energetic-salts)

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